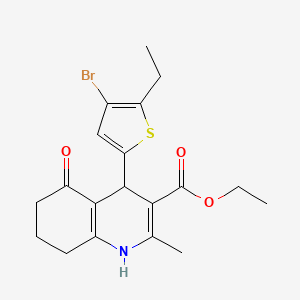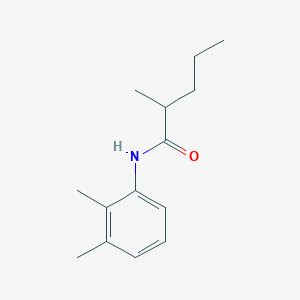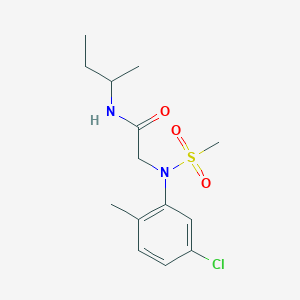
N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a nitrogen oxide (NO) independent soluble guanylate cyclase (sGC) activator. It is a promising drug candidate for the treatment of various cardiovascular and pulmonary diseases.
Mecanismo De Acción
BAY 41-2272 activates sGC, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells and vasodilation, which reduces vascular resistance and improves blood flow. BAY 41-2272 acts independently of N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is the most common activator of sGC.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have several biochemical and physiological effects. It increases cGMP levels, activates protein kinase G (PKG), and inhibits rho kinase (ROCK). It also reduces oxidative stress and inflammation. These effects contribute to the drug's vasodilatory and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 41-2272 has several advantages for lab experiments. It is a potent and selective sGC activator, which makes it a valuable tool for studying the N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide-sGC-cGMP pathway. It also has a long half-life, which allows for sustained activation of sGC. However, BAY 41-2272 has some limitations. It is not suitable for in vivo studies because it is poorly soluble and has low bioavailability. It also has potential off-target effects, which may complicate data interpretation.
Direcciones Futuras
There are several future directions for the research and development of BAY 41-2272. One direction is to improve its solubility and bioavailability to make it suitable for in vivo studies. Another direction is to investigate its potential therapeutic effects in other diseases, such as diabetes and cancer. Finally, further studies are needed to elucidate its mechanism of action and potential off-target effects.
Métodos De Síntesis
BAY 41-2272 can be synthesized by reacting 4-chloro-3-nitrobenzoic acid with sec-butylamine to obtain N~1~-(sec-butyl)-4-chloro-3-nitrobenzamide. This intermediate is then reduced with borane-methyl sulfide complex to obtain N~1~-(sec-butyl)-4-chloro-3-aminobenzamide. Finally, this compound is reacted with 5-chloro-2-methylphenyl isocyanate and methylsulfonyl chloride to obtain BAY 41-2272.
Aplicaciones Científicas De Investigación
BAY 41-2272 has been extensively studied for its potential therapeutic effects in various cardiovascular and pulmonary diseases. It has been shown to improve pulmonary hypertension, reduce vascular resistance, and increase cardiac output. It also has potential applications in the treatment of erectile dysfunction, sickle cell disease, and stroke.
Propiedades
IUPAC Name |
N-butan-2-yl-2-(5-chloro-2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-5-11(3)16-14(18)9-17(21(4,19)20)13-8-12(15)7-6-10(13)2/h6-8,11H,5,9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKMLCVYBHCCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=C(C=CC(=C1)Cl)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1-cyclohexen-1-ylacetyl)-3-(3-fluorophenyl)-1-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5065161.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5065166.png)
![methyl 6-ethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5065183.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5065184.png)
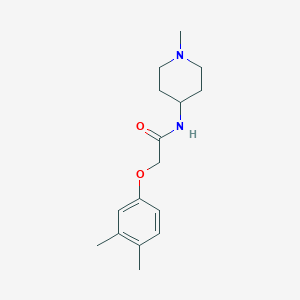
![3,4-dichloro-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5065204.png)
![1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol](/img/structure/B5065208.png)
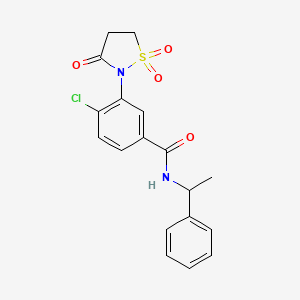
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5065218.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5065219.png)
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5065231.png)
![ethyl 1-[(benzylamino)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5065234.png)
